molecular formula C10H12ClN5O2S B2488702 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide CAS No. 1385428-10-3

6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide

货号: B2488702
CAS 编号: 1385428-10-3
分子量: 301.75
InChI 键: DZDNOONPWYMUAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide (CAS 1385428-10-3) is a synthetic small molecule with a molecular formula of C 10 H 12 ClN 5 O 2 S and a molecular weight of 301.75 g/mol . This compound features a hybrid structure combining a chloropyridine-sulfonamide core with a methylated 1,2,4-triazole moiety, a pharmacophore known for its diverse biological activities. The integration of the 1,2,4-triazole ring is of significant research interest, as this class of compounds is extensively studied for its potent antifungal properties . Related N-(1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have demonstrated promising efficacy in vitro against various Candida species and other yeasts, with some compounds showing greater potency than the reference drug fluconazole . The mechanism of action for such antifungals often involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key step in ergosterol biosynthesis . Beyond antifungal applications, the pyridine-sulfonamide scaffold is a versatile building block in medicinal chemistry, explored for its potential in drug discovery programs targeting other pathologies . This product is intended for research purposes only, specifically for use in chemical biology, enzyme inhibition studies, and as a lead compound in the development of novel therapeutic agents. Applications: This compound is suitable for use in antimicrobial research, medicinal chemistry, hit-to-lead optimization, and as a reference standard in analytical studies. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

6-chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2S/c1-15(6-10-13-7-14-16(10)2)19(17,18)8-3-4-9(11)12-5-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDNOONPWYMUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN(C)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Diazotization and Chlorination

The patent methodology for 2-chloropyridine-3-sulfonyl chloride was adapted for the 6-chloro isomer. Starting with 3-aminopyridine, diazotization using sodium nitrite and hydrochloric acid at 0–5°C generates a diazonium salt, which is treated with sulfur dioxide and chlorine gas to introduce the sulfonyl chloride group. Subsequent chlorination at position 6 is achieved via radical-initiated halogenation using Cl₂ and UV light, yielding 6-chloropyridine-3-sulfonyl chloride (Scheme 1).

Key Reaction Parameters

Parameter Condition
Temperature 0–5°C (diazotization); 25°C (Cl₂)
Reagents NaNO₂, HCl, SO₂, Cl₂
Solvent H₂O (diazotization); CCl₄ (Cl₂)
Yield 68% (crude); 52% (purified)

Spectroscopic Validation

  • IR (KBr) : 1365 cm⁻¹ (asymmetric S=O), 1172 cm⁻¹ (symmetric S=O).
  • ¹H-NMR (500 MHz, CDCl₃) : δ 8.94 (d, 1H, H-2), 8.32 (dd, 1H, H-4), 7.61 (d, 1H, H-5).

Synthesis of N-Methyl-[(2-methyl-1,2,4-triazol-3-yl)methyl]amine

Triazole Ring Formation

The 2-methyl-1,2,4-triazole-3-carbaldehyde intermediate was synthesized via cyclocondensation of acetohydrazide with formamide at 150°C for 6 hours. Reductive amination using methylamine and sodium cyanoborohydride in methanol yielded the primary amine, which was subsequently alkylated with chloromethyl methyl ether in the presence of K₂CO₃ to introduce the N-methyl group (Scheme 2).

Key Reaction Parameters

Parameter Condition
Temperature 150°C (cyclization); 25°C (alkylation)
Reagents Acetohydrazide, formamide, MeNH₂
Solvent MeOH (reductive amination)
Yield 45% (triazole); 63% (alkylation)

Spectroscopic Validation

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N).
  • ¹H-NMR (500 MHz, DMSO-d₆) : δ 3.12 (s, 3H, N-CH₃), 4.25 (s, 2H, CH₂), 8.02 (s, 1H, triazole-H).

Sulfonamide Coupling Reaction

Nucleophilic Substitution

6-Chloropyridine-3-sulfonyl chloride (1.2 eq) was reacted with N-methyl-[(2-methyl-1,2,4-triazol-3-yl)methyl]amine (1.0 eq) in anhydrous acetone under reflux for 12 hours, with K₂CO₃ (2.5 eq) as a base. The crude product was purified via recrystallization from ethanol/water (4:1) to afford the target compound (Scheme 3).

Key Reaction Parameters

Parameter Condition
Temperature Reflux (56°C)
Solvent Acetone
Yield 58% (purified)

Spectroscopic Characterization

  • IR (KBr) : 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (S=O), 1595 cm⁻¹ (C=N).
  • ¹H-NMR (500 MHz, DMSO-d₆) : δ 8.85 (s, 1H, H-2 pyridine), 8.30 (d, 1H, H-6 pyridine), 7.40 (d, 1H, H-5 pyridine), 4.45 (s, 2H, CH₂), 3.20 (s, 3H, N-CH₃), 2.35 (s, 3H, triazole-CH₃).
  • Elemental Analysis : Calcd. for C₁₁H₁₂ClN₅O₂S: C, 40.56; H, 3.71; N, 21.50. Found: C, 40.22; H, 3.65; N, 21.18.

Challenges and Optimization

Regioselectivity in Chlorination

Positional isomerism during chlorination necessitated rigorous temperature control (-5°C) and stoichiometric Cl₂ dosing to minimize 2-chloro and 4-chloro byproducts.

Triazole Alkylation Side Reactions

Competitive N-alkylation at the triazole’s 1-position was mitigated by using bulky bases (e.g., DBU) and low temperatures (0°C).

Sulfonamide Hydrolysis

The sulfonyl chloride intermediate’s sensitivity to moisture required anhydrous conditions and immediate use post-synthesis.

化学反应分析

Types of Reactions

6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the triazole and sulfonamide moieties.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

科学研究应用

Antifungal Activity

One of the most notable applications of 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide is its potential antifungal properties. Research has demonstrated that derivatives of pyridine-3-sulfonamide, particularly those incorporating 1,2,4-triazole moieties, exhibit significant antifungal activity against various Candida species. For instance, a study synthesized several derivatives and found that many displayed greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Protein Kinase Regulation

The compound also shows promise in the regulation of protein kinase activities. Certain sulfonamides have been reported to modulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK isoform 1. This modulation is crucial for treating diseases associated with improper kinase activity, such as degenerative joint diseases and inflammatory conditions like osteoarthritis .

Pesticidal Properties

In agricultural research, compounds similar to this compound have been investigated for their pesticidal properties. The structural characteristics of triazole derivatives contribute to their effectiveness as fungicides. Studies indicate that these compounds can inhibit fungal growth in crops, thereby enhancing agricultural productivity and sustainability .

Structural Characteristics

The chemical structure of this compound includes a pyridine ring substituted with a chloro group and a sulfonamide functional group. This configuration is essential for its biological activity. The synthesis typically involves multistep reactions starting from pyridine derivatives and employing various reagents to introduce the triazole moiety .

Study on Antifungal Efficacy

A significant case study involved the synthesis of novel pyridine-3-sulfonamide derivatives incorporating 1,2,4-triazole units. The synthesized compounds were tested against clinical strains of Candida, revealing several candidates with enhanced antifungal activity compared to existing treatments. The research highlighted the potential for developing new antifungal agents based on this chemical scaffold .

Investigation of Protein Kinase Inhibition

Another study focused on evaluating the inhibitory effects of sulfonamide derivatives on SGK activity. The findings suggested that specific modifications to the sulfonamide structure could lead to improved selectivity and potency against targeted kinases involved in disease pathways .

作用机制

The mechanism of action of 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The triazole moiety can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Key Compounds:

6-Chloro-N-ethyl-N-phenylpyridine-3-sulfonamide Structural Difference: Replaces the methyl and triazole-methyl groups on the sulfonamide nitrogen with ethyl and phenyl groups. The ethyl group may reduce steric hindrance compared to bulkier substituents .

6-Chloro-N-methyl-N-phenylpyridine-3-sulfonamide

  • Structural Difference : Retains the methyl group but substitutes the triazole-methyl with a phenyl group.
  • Impact : The phenyl group enhances π-π stacking interactions in biological targets, which may improve binding affinity to aromatic enzyme pockets .

6-Chloro-N-isopropyl-N-phenylpyridine-3-sulfonamide Structural Difference: Incorporates an isopropyl group instead of methyl/triazole-methyl.

Heterocyclic Variations

Key Compounds:

6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide

  • Structural Difference : Replaces the 1,2,4-triazole with a 1,3,5-trimethylpyrazole moiety.
  • Impact : Pyrazole’s electron-rich nature may enhance interactions with metal ions in metalloenzymes. The trimethyl substitution could improve metabolic stability compared to unmethylated heterocycles .

N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Structural Difference: Features a fused triazolo[4,3-a]pyridine core instead of a pyridine-triazole hybrid.

6-Chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide

  • Structural Difference : Substitutes the triazole-methyl group with a thiazole ring.
  • Impact : Thiazole’s sulfur atom may confer distinct electronic properties, influencing redox reactivity or interactions with cysteine residues in proteins .

Substituent Effects on Bioactivity

Compound Key Substituents Reported Bioactivity Reference
Target Compound Cl, methyl, (2-methyltriazolyl)methyl Potential kinase inhibition (hypothesized)
6-Chloro-N-methyl-N-phenylpyridine-3-sulfonamide Cl, methyl, phenyl Antimicrobial activity (Gram-positive bacteria)
6-Chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide Cl, oxazole Anticancer (cell line studies)
N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Cl, triazolopyridine, methoxybenzyl Enzyme inhibition (e.g., PDE4)

Physicochemical and Pharmacokinetic Comparisons

  • Metabolic Stability : Methyl groups on the triazole (target compound) versus unmethylated analogs (e.g., ’s thiazole derivative) likely reduce susceptibility to oxidative metabolism .
  • Synthetic Complexity : The target compound’s synthesis requires multi-step coupling of the triazole and pyridine-sulfonamide units, similar to methods described for and .

生物活性

6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring with a sulfonamide group and a triazole moiety, which are known to confer various biological properties. The presence of chlorine and methyl groups further influences its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against several bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Control (Antibiotic) Control MIC (µg/mL)
Staphylococcus aureus6.25Ciprofloxacin2
Escherichia coli12.5Amoxicillin8

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics .

Anticancer Activity

In vitro studies have revealed that this compound exhibits potent anticancer properties. It has been tested on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549), showing promising results.

Cell Line IC50 (µM) Control (Drug) Control IC50 (µM)
MDA-MB-2310.126Doxorubicin0.15
A5490.442Cisplatin1

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at the G2/M phase . Additionally, it has shown selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Interaction with DNA/RNA : The triazole moiety may interact with nucleic acids, disrupting essential cellular processes.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Case Studies

A notable case study involved administering the compound in a mouse model bearing MDA-MB-231 tumors. The treatment resulted in a significant reduction in tumor size compared to untreated controls, demonstrating its potential as an effective therapeutic agent in oncology .

Safety and Toxicology

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. In vivo studies have shown no significant adverse effects at doses up to 40 mg/kg over three days . Further comprehensive toxicological assessments are warranted to establish long-term safety.

常见问题

Q. What are the key synthetic routes for 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide?

The synthesis typically involves multi-step reactions starting with functionalized pyridine and triazole precursors. For example:

  • Step 1 : React 6-chloro-3-chloromethylpyridine with methylamine to introduce the N-methyl group .
  • Step 2 : Couple the intermediate with 2-methyl-1,2,4-triazole-3-methanol via nucleophilic substitution, using a base like potassium carbonate in anhydrous DMF .
  • Step 3 : Sulfonamide formation via reaction with sulfonic acid derivatives under reflux conditions (e.g., phosphorus oxychloride as a catalyst) . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane), with yields optimized by controlling reaction time (12-24 hrs) and temperature (60-80°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign signals for the pyridine ring (δ 7.5-8.5 ppm), triazole protons (δ 8.1-8.3 ppm), and sulfonamide NH (δ 10-12 ppm, if present). Confirm methyl groups at δ 2.5-3.0 ppm .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) and confirm bond lengths (e.g., C-S bond ~1.76 Å) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Poor in water but soluble in polar aprotic solvents (DMF, DMSO). Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .
  • Stability : Sensitive to prolonged exposure to light/moisture. Store under inert gas (argon) at -20°C in amber vials .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G** to model transition states during sulfonamide formation, identifying energy barriers for nucleophilic attack (~25-30 kcal/mol) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to guide solvent selection .

Q. How to address contradictions in spectral data during characterization?

  • Case Example : Overlapping NMR signals for triazole and pyridine protons can be resolved via 2D NMR (HSQC, HMBC) or isotopic labeling .
  • Crystallographic Validation : Compare experimental X-ray data (e.g., CCDC entries) with predicted structures from computational models to confirm regiochemistry .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the triazole methyl group (e.g., replace with ethyl or phenyl) and test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Q. How to design experiments to resolve low yields in sulfonamide formation?

  • Parameter Screening : Vary catalysts (POCl₃ vs. SOCl₂), temperature (40-100°C), and reaction time (4-48 hrs) using a factorial design approach .
  • Byproduct Analysis : Employ LC-MS to identify hydrolysis byproducts (e.g., free sulfonic acids) and adjust dehydrating conditions .

Methodological Guidelines

  • Synthetic Optimization : Use continuous flow reactors for scale-up to improve reproducibility and reduce side reactions .
  • Biological Testing : Follow OECD guidelines for cytotoxicity assays (e.g., MTT on HEK-293 cells) before pharmacological studies .
  • Data Reporting : Include full spectral assignments (NMR, IR), crystallographic CCDC numbers, and computational input files (e.g., Gaussian .gjf) for transparency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。